

Reactivity and chemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-bromo-5-chloropyridine-2-carboxylate

Cat. No.: B581831

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An In-depth Technical Guide to Methyl 3-bromo-5-chloropyridine-2-carboxylate

Preliminary Note to the Reader: This document is intended to be an in-depth technical guide on the reactivity and chemical properties of **Methyl 3-bromo-5-chloropyridine-2-carboxylate**. However, a comprehensive search of available scientific literature and chemical databases has revealed a significant lack of detailed public information regarding this specific isomer (CAS Number: 1214362-45-4). While basic identifying information is available, in-depth experimental data, such as detailed reaction protocols, extensive reactivity studies, and quantitative spectral data, are not readily accessible.

The majority of published research focuses on related isomers, most notably Methyl 5-bromo-2-chloropyridine-3-carboxylate. Consequently, this guide will present the confirmed information for **Methyl 3-bromo-5-chloropyridine-2-carboxylate** and, for illustrative purposes, will discuss the known properties and reactions of its closely related isomers to provide a potential framework for understanding its expected chemical behavior. It is crucial to note that this comparative information should be treated with caution, as the seemingly minor difference in substituent positions can lead to significant variations in reactivity and properties.

Introduction to Methyl 3-bromo-5-chloropyridine-2-carboxylate

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a halogenated pyridine derivative. Such compounds are of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to their versatile chemical handles that allow for a variety of synthetic transformations. The pyridine core is a common motif in many biologically active molecules, and the presence of bromo and chloro substituents, along with a methyl ester, provides multiple sites for further functionalization.

Physicochemical Properties

The fundamental physicochemical properties of **Methyl 3-bromo-5-chloropyridine-2-carboxylate**, as gathered from various chemical suppliers, are summarized below.

Property	Value	Source
CAS Number	1214362-45-4	[1] [2] [3]
Molecular Formula	C ₇ H ₅ BrCINO ₂	[2] [3]
Molecular Weight	250.48 g/mol	[2] [3]
MDL Number	MFCD14698105	[1] [3]

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of **Methyl 3-bromo-5-chloropyridine-2-carboxylate** is not available in the public domain.

For context, a known synthesis for the related isomer, Methyl 5-bromo-2-chloropyridine-3-carboxylate, proceeds from 5-bromo-2-hydroxynicotinic acid. The process involves chlorination of the hydroxyl group and subsequent esterification of the carboxylic acid. This is a common strategy for the synthesis of such functionalized pyridines.

Reactivity and Potential Chemical Transformations

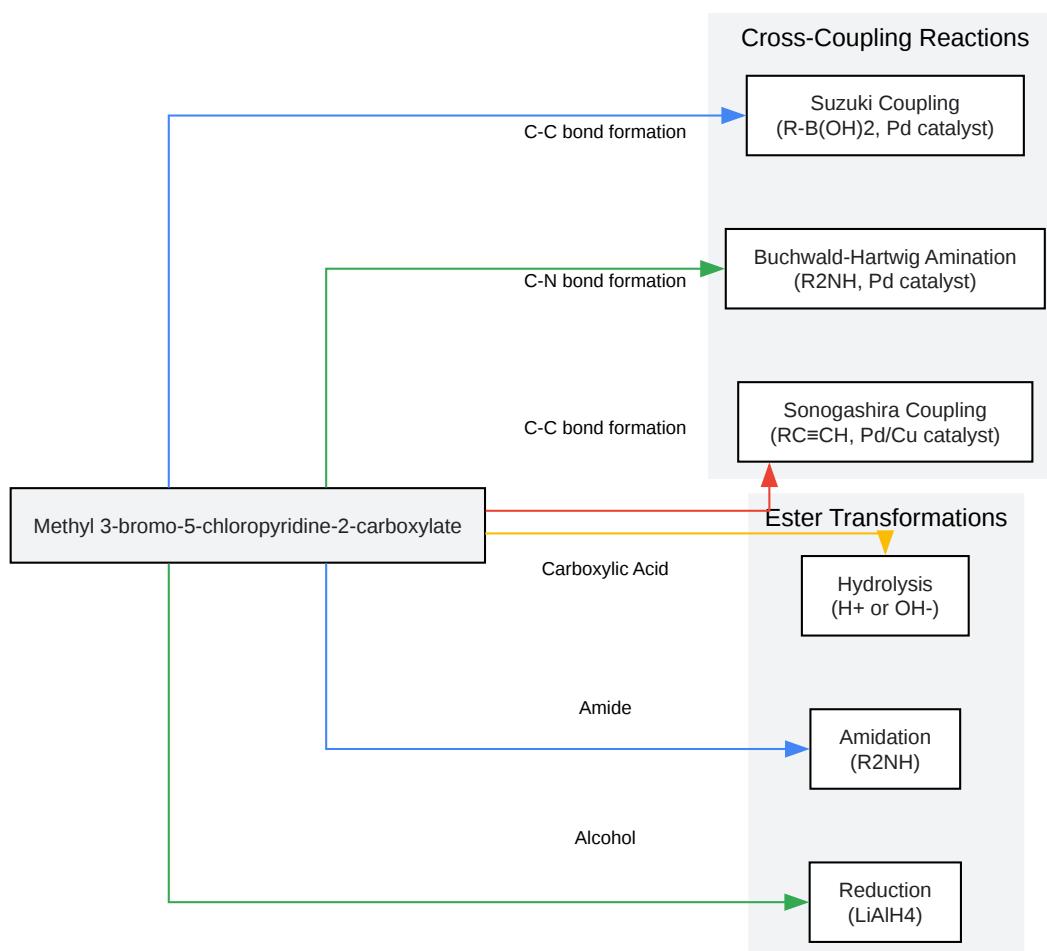
While specific reactivity data for **Methyl 3-bromo-5-chloropyridine-2-carboxylate** is scarce, we can infer its potential chemical behavior based on the functional groups present and the known reactions of similar pyridine derivatives. The molecule possesses three primary sites for chemical modification: the bromine atom, the chlorine atom, and the methyl ester.

Expected Reactivity:

- Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring are expected to be susceptible to various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. The reactivity of the halogens would likely be Br > Cl.
 - Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing substituents.
 - Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.
 - Stille Coupling: Coupling with organostannanes.
- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the other substituents may activate the chloro and bromo positions towards nucleophilic attack, although this is generally less facile than on more electron-deficient rings.
- Ester Manipulation: The methyl ester group can undergo standard transformations:
 - Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
 - Amidation: Reaction with amines to form amides.
 - Reduction: Reduction to the corresponding primary alcohol using reagents like lithium aluminum hydride.

Below is a conceptual workflow illustrating the potential synthetic utility of this molecule.

Conceptual Reactivity of Methyl 3-bromo-5-chloropyridine-2-carboxylate

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